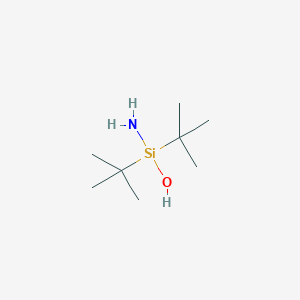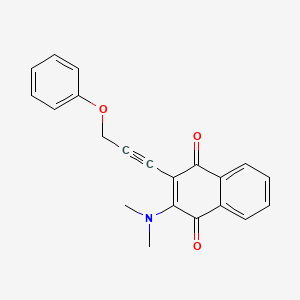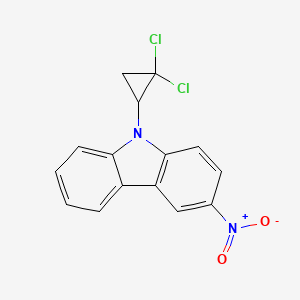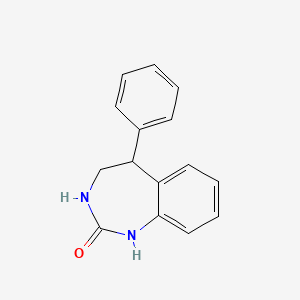
Amino(di-tert-butyl)silanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amino(di-tert-butyl)silanol is a silicon-based compound characterized by the presence of an amino group and two tert-butyl groups attached to a silanol functional group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Amino(di-tert-butyl)silanol can be synthesized through several methods. One common approach involves the hydrolysis of silyl halides, such as chlorosilanes, in the presence of water. The reaction proceeds as follows: [ \text{R}_3\text{SiCl} + \text{H}_2\text{O} \rightarrow \text{R}_3\text{SiOH} + \text{HCl} ] In this case, the tert-butyl groups are introduced through the use of tert-butylchlorosilane as the starting material .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrolysis of silyl halides under controlled conditions to ensure high yield and purity. The process may also involve the use of catalysts to enhance the reaction rate and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Amino(di-tert-butyl)silanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxanes.
Reduction: Reduction reactions can convert the silanol group to a silyl ether.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or alcohols are used under basic conditions.
Major Products:
Oxidation: Formation of disiloxanes.
Reduction: Formation of silyl ethers.
Substitution: Formation of substituted silanols.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of amino(di-tert-butyl)silanol involves its ability to act as a bifunctional group. In peptide synthesis, it serves as both a protecting group and a directing group, facilitating site-selective modifications. The compound’s silanol group can form hydrogen bonds, enhancing its reactivity and interaction with other molecules .
Similar Compounds:
Trimethylsilanol: Similar in structure but with three methyl groups instead of tert-butyl groups.
Diphenylsilanediol: Contains two phenyl groups and two hydroxyl groups.
Silanetriols: Compounds with three hydroxyl groups attached to silicon.
Uniqueness: this compound is unique due to the presence of both amino and tert-butyl groups, which confer distinct reactivity and stability. Its bifunctional nature makes it particularly valuable in peptide synthesis and other applications where selective modification is required .
Eigenschaften
| 93502-91-1 | |
Molekularformel |
C8H21NOSi |
Molekulargewicht |
175.34 g/mol |
IUPAC-Name |
2-(amino-tert-butyl-hydroxysilyl)-2-methylpropane |
InChI |
InChI=1S/C8H21NOSi/c1-7(2,3)11(9,10)8(4,5)6/h10H,9H2,1-6H3 |
InChI-Schlüssel |
GSWDVUUNDDFTEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C(C)(C)C)(N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-2,8,9-trioxa-1lambda~5~-phosphabicyclo[3.3.1]nonan-1-one](/img/no-structure.png)



![4-[(Methylcarbamoyl)amino]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B14364178.png)
![1-(4'-Methyl[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B14364200.png)

![2,5-Pyrrolidinedione, 1-[2-(bromomethyl)phenyl]-](/img/structure/B14364215.png)
